molecular formula C11H15Cl2NO B593520 4-Chloroethcathinone hydrochloride CAS No. 22198-75-0

4-Chloroethcathinone hydrochloride

Cat. No. B593520
CAS RN: 22198-75-0
M. Wt: 248.2
InChI Key: AENZBLLLJXXVMI-UHFFFAOYSA-N
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Description

4-Chloroethcathinone hydrochloride, also known as 4-CEC, is an analytical reference material categorized as a cathinone . It is a stimulant drug found in “bath salts” sold at head shops and over the Internet . The physiological and toxicological properties of this compound are not fully known .


Molecular Structure Analysis

The molecular formula of 4-Chloroethcathinone hydrochloride is C11H14ClNO • HCl . The InChI code is InChI=1S/C11H14ClNO.ClH/c1-3-13-8(2)11(14)9-4-6-10(12)7-5-9;/h4-8,13H,3H2,1-2H3;1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloroethcathinone hydrochloride include a molecular weight of 248.2 , and a neat solid formulation . The compound has a density of 1.1±0.1 g/cm^3, a boiling point of 317.9±22.0 °C at 760 mmHg, and a flash point of 146.0±22.3 °C .

Scientific Research Applications

Analytical Reference Material

4-Chloroethcathinone hydrochloride is primarily used as an analytical reference material . It is used in laboratories to calibrate instruments and validate methods. This ensures that the results obtained from the analysis of samples are accurate and reliable.

Forensic Chemistry & Toxicology

The compound is used in the field of forensic chemistry and toxicology . It can be used to identify and quantify the presence of similar compounds in forensic samples. This is particularly useful in cases involving the misuse of synthetic cathinones.

Stimulant Research

4-Chloroethcathinone hydrochloride falls under the category of synthetic cathinones, which are known to have stimulant effects . Therefore, it can be used in research studying the effects and mechanisms of action of stimulants.

Drug Metabolism Studies

The metabolic profile of 4-Chloroethcathinone hydrochloride is not fully known . Therefore, it can be used in research to study its metabolism, which can provide valuable information about its pharmacokinetics and potential toxicity.

Electrochemical Profiling

The compound can be used in electrochemical profiling . This involves studying the oxidation pathways of the compound, which can provide valuable information about its chemical properties and reactivity.

Development of Detection Methods

Research has been conducted to develop methods for the sensitive and selective detection of 4-Chloroethcathinone and its analogues . This is important for the identification and quantification of these compounds in various samples.

Safety and Hazards

The safety data sheet (SDS) for 4-Chloroethcathinone hydrochloride indicates that it is not for human or veterinary use . The physiological and toxicological properties of this compound are not fully known .

Future Directions

Given the increasing prevalence of synthetic cathinones as drugs of abuse, future research will likely focus on understanding the physiological and toxicological properties of these compounds, including 4-Chloroethcathinone hydrochloride. This will help inform public health strategies and law enforcement efforts .

properties

IUPAC Name

1-(4-chlorophenyl)-2-(ethylamino)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO.ClH/c1-3-13-8(2)11(14)9-4-6-10(12)7-5-9;/h4-8,13H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENZBLLLJXXVMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C(=O)C1=CC=C(C=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloroethcathinone hydrochloride

CAS RN

22198-75-0
Record name 1-Propanone, 1-(4-chlorophenyl)-2-(ethylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22198-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloroethcathinone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022198750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-CHLOROETHCATHINONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LG61Y40V38
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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